molecular formula C9H9ClOS B14341890 1,3-Oxathiolane, 2-(2-chlorophenyl)- CAS No. 99586-81-9

1,3-Oxathiolane, 2-(2-chlorophenyl)-

Cat. No.: B14341890
CAS No.: 99586-81-9
M. Wt: 200.69 g/mol
InChI Key: QAYKQQMWQFYBGE-UHFFFAOYSA-N
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Description

1,3-Oxathiolane, 2-(2-chlorophenyl)- is an organosulfur compound with the molecular formula C9H9ClOS. It is a five-membered heterocyclic compound containing sulfur and oxygen atoms.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiolane, 2-(2-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,3-Oxathiolane, 2-(2-chlorophenyl)- involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxathiolane: The parent compound without the chlorophenyl group.

    1,3-Thiazolidine: A similar five-membered heterocycle containing sulfur and nitrogen.

    1,3-Dioxolane: A five-membered heterocycle containing two oxygen atoms.

Uniqueness

1,3-Oxathiolane, 2-(2-chlorophenyl)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and biological activities compared to its analogues . This structural modification enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

CAS No.

99586-81-9

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

2-(2-chlorophenyl)-1,3-oxathiolane

InChI

InChI=1S/C9H9ClOS/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2

InChI Key

QAYKQQMWQFYBGE-UHFFFAOYSA-N

Canonical SMILES

C1CSC(O1)C2=CC=CC=C2Cl

Origin of Product

United States

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